Predicted LogP of 4.01 Confers ~3.5-Fold Higher Lipophilicity Over 2-(Methylthio)aniline (LogP 2.57)
The target compound exhibits a predicted LogP of 4.0106, which is approximately 1.44 log units higher than that of the parent 2-(methylthio)aniline (LogP 2.57190) . This corresponds to a roughly 27.5-fold greater theoretical partition coefficient (logD basis) between n-octanol and water. The N-pentyl chain is the primary driver of this increase, as evidenced by the intermediate LogP of 3.36 for N-pentylaniline lacking the –SCH₃ group . For screening library procurement or medicinal chemistry campaigns, this LogP places the compound closer to the upper boundary of typical oral drug-like space (LogP <5), offering a distinct lipophilicity window compared to shorter N-alkyl MTA analogs.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 4.0106 (predicted, Leyan database) |
| Comparator Or Baseline | 2-(Methylthio)aniline: LogP 2.57190; N-Pentylaniline: LogP 3.36170 |
| Quantified Difference | ΔLogP = +1.44 vs. 2-(methylthio)aniline; ΔLogP = +0.65 vs. N-pentylaniline |
| Conditions | Computed/predicted values from vendor chemical databases; experimental validation not identified in primary literature for this specific compound |
Why This Matters
Higher LogP predicts enhanced passive membrane permeability and altered biodistribution, making this compound a more lipophilic alternative for cellular uptake-dependent assays where the parent MTA scaffold is too polar.
